molecular formula C10H13N2Na4O15P3 B13652564 Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B13652564
M. Wt: 586.09 g/mol
InChI Key: BZQONCYRRIJDOP-ZDKAKZFOSA-J
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Description

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound It is a sodium salt of a nucleotide analog, which plays a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps:

    Formation of the nucleoside: The initial step involves the synthesis of the nucleoside component, which includes the tetrahydrofuran ring and the pyrimidine base.

    Phosphorylation: The nucleoside is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form the triphosphate group.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can also undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The hydroxyl groups on the tetrahydrofuran ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule.

Scientific Research Applications

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of nucleotide analogs and their chemical properties.

    Biology: This compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.

    Cytidine triphosphate (CTP): Another nucleotide analog with similar biochemical properties.

    Thymidine triphosphate (TTP): A nucleotide analog used in DNA synthesis.

Uniqueness

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium salt, which enhances its solubility and stability. This compound’s ability to interfere with nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research.

Properties

Molecular Formula

C10H13N2Na4O15P3

Molecular Weight

586.09 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O15P3.4Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6-,7-,8+;;;;/m1..../s1

InChI Key

BZQONCYRRIJDOP-ZDKAKZFOSA-J

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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